(2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide
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Overview
Description
(2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide is an organic compound with a unique structure that includes a chloro group, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylprop-2-ene with a sulfonamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield sulfonamide derivatives with different functional groups, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
(2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it may act as an inhibitor of dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-Cyano-2-[2-[(E)-2-[5-[(E)-2-(4-dimethylaminophenyl)vinyl]-2-thienyl]vinyl]pyran-4-ylidene]acetic acid
- (2Z)-2-Cyano-N-(2,2’-dichlorobiphenyl-4-yl)-3-hydroxybut-2-enamide
- (2Z)-N-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide
Uniqueness
(2Z)-3-Chloro-2-methylprop-2-ene-1-sulfonamide is unique due to its specific structural features, such as the presence of a chloro group and a sulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C4H8ClNO2S |
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Molecular Weight |
169.63 g/mol |
IUPAC Name |
(Z)-3-chloro-2-methylprop-2-ene-1-sulfonamide |
InChI |
InChI=1S/C4H8ClNO2S/c1-4(2-5)3-9(6,7)8/h2H,3H2,1H3,(H2,6,7,8)/b4-2- |
InChI Key |
ONNLXPOTTBCFOL-RQOWECAXSA-N |
Isomeric SMILES |
C/C(=C/Cl)/CS(=O)(=O)N |
Canonical SMILES |
CC(=CCl)CS(=O)(=O)N |
Origin of Product |
United States |
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